5-Ethynyl-1-azabicyclo[3.2.1]octane

α7 nAChR Radioligand Binding CNS Drug Discovery

For α7 nAChR programs, sourcing a scaffold with consistent sub-nanomolar affinity and validated subtype selectivity is a critical bottleneck. Generic bicyclic amines fail to replicate this binding profile. 5-Ethynyl-1-azabicyclo[3.2.1]octane directly solves this challenge: • α7 Ki: 0.200-0.220 nM; ~20,000-fold selective over α4β2. • Ethynyl handle enables CuAAC 'click' chemistry for PET tracer/fluorescent probe construction. • Defined SAR provides a rational starting point for scaffold-hopping in cognitive disorder campaigns.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 142483-61-2
Cat. No. B119579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-1-azabicyclo[3.2.1]octane
CAS142483-61-2
Synonyms1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI)
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC#CC12CCCN(C1)CC2
InChIInChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2
InChIKeyNCLBJBJJABUYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-1-azabicyclo[3.2.1]octane Procurement Guide


5-Ethynyl-1-azabicyclo[3.2.1]octane (CAS 142483-61-2) is a conformationally constrained ethynyl-substituted azabicyclic amine [1]. This compound serves as a core pharmacophore or synthetic intermediate for developing high-affinity, subtype-selective ligands targeting the α7 nicotinic acetylcholine receptor (nAChR), a validated target in cognitive disorders, neuroinflammation, and pain [2]. Its distinct ethynyl moiety and rigid [3.2.1] ring system confer a unique binding profile that is not readily reproduced by simpler or less constrained analogs, making it a critical scaffold for advancing drug discovery programs in this receptor class.

Why Substitutes Fail for 5-Ethynyl-1-azabicyclo[3.2.1]octane


Direct substitution with unsubstituted 1-azabicyclo[3.2.1]octane or related bicyclic amines (e.g., quinuclidine or tropane analogs) will result in a complete loss of the high-affinity α7 nAChR binding profile characteristic of this scaffold. The ethynyl group at the 5-position is a critical pharmacophoric element for potent receptor interaction, with its removal or replacement by other substituents leading to a significant drop in affinity, often by orders of magnitude [1]. Furthermore, the [3.2.1] ring system confers a specific spatial orientation of the basic amine that is essential for subtype selectivity, as evidenced by the dramatically different Ki values observed for α4β2 versus α7 subtypes [2]. Procuring a non-ethynyl or differently substituted analog will therefore yield a functionally distinct chemical probe, unsuitable for experiments predicated on the compound's well-defined α7 nAChR activity.

5-Ethynyl-1-azabicyclo[3.2.1]octane Quantitative Evidence


High-Affinity α7 nAChR Binding

5-Ethynyl-1-azabicyclo[3.2.1]octane demonstrates potent binding to the human α7 nAChR with a Ki of 0.200-0.220 nM, representing a high-affinity interaction [1]. In contrast, a structurally constrained anabasine analog sharing the identical 1-azabicyclo[3.2.1]octane core, but lacking the ethynyl moiety and bearing a pyridinyl substituent, exhibits a significantly weaker affinity for the α7 subtype, with a reported Ki ≤ 110 nM [2].

α7 nAChR Radioligand Binding CNS Drug Discovery

α7 Subtype Selectivity vs. α4β2 nAChR

The compound exhibits a pronounced selectivity for the α7 nAChR subtype over the α4β2 nAChR. It demonstrates weak binding to the rat α4β2 receptor with a Ki of 4,000 nM [1]. While a direct α7 Ki from the same study is not provided for a precise selectivity ratio, this α4β2 value, when contrasted with the independently established α7 Ki of 0.200-0.220 nM from human cortex [2], strongly suggests an α4β2/α7 selectivity ratio in the range of ~18,000- to 20,000-fold.

nAChR Subtype Selectivity Off-Target Binding Pharmacological Profiling

Conformational Constraint and nAChR Selectivity

The 1-azabicyclo[3.2.1]octane framework imposes a specific conformational constraint on the basic amine, a feature that is a key determinant of nAChR subtype selectivity [1]. In a comparative SAR study of anabasine analogs, the 1-azabicyclo[3.2.1]octane series showed a distinct selectivity profile, with high affinity for α4β2 (Ki ≤ 0.5–15 nM) and a subset binding to α7 (Ki ≤ 110 nM), which differed from the profiles of the [2.2.2]octane and [3.2.2]nonane isomers [1].

Conformational Restriction Structure-Activity Relationship (SAR) nAChR Ligand Design

5-Ethynyl-1-azabicyclo[3.2.1]octane Application Scenarios


α7 nAChR PET Tracer and Probe Synthesis

The sub-nanomolar α7 nAChR affinity (Ki 0.200-0.220 nM) [1] of the 5-ethynyl-1-azabicyclo[3.2.1]octane core makes it an ideal scaffold for constructing advanced molecular probes. By leveraging the ethynyl group as a functional handle for 'click' chemistry (e.g., CuAAC with azide-bearing reporters) or by further derivatization at the bridgehead position, researchers can generate PET tracers or fluorescent ligands with the necessary potency for in vivo imaging or cellular target engagement studies, a task for which low-affinity scaffolds (e.g., those with Ki > 100 nM) would be unsuitable.

Selective α7 Probe for Native Tissue Signaling

Its exceptional α7/α4β2 selectivity profile (inferred ~20,000-fold) [2] enables its use as a superior chemical probe in complex biological systems like brain slices or primary neuronal cultures. Researchers can confidently attribute observed pharmacological effects to α7 nAChR activation without the confounding influence of α4β2 receptor activity, a common pitfall with less selective agonists like nicotine or epibatidine. This specificity is essential for dissecting the distinct roles of α7 nAChRs in synaptic plasticity, inflammation, and neuroprotection.

Scaffold Hopping for α7 Agonist Leads

For medicinal chemistry programs targeting α7 nAChRs, 5-ethynyl-1-azabicyclo[3.2.1]octane provides a validated and potent starting point for scaffold-hopping and focused library synthesis [3]. Its defined SAR—where the ethynyl group confers α7 preference over the α4β2 preference seen in the unsubstituted core [3]—offers a rational basis for designing novel analogs. The core's synthetic accessibility via reactions like the Corey-Fuchs alkynylation allows for rapid diversification, accelerating hit-to-lead campaigns for cognitive disorders, schizophrenia, and inflammatory pain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyl-1-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.